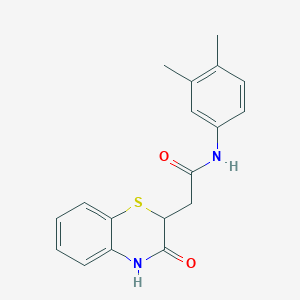

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-11-7-8-13(9-12(11)2)19-17(21)10-16-18(22)20-14-5-3-4-6-15(14)23-16/h3-9,16H,10H2,1-2H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJWKKGGOMXGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Benzothiazine Ring Formation

The benzothiazine scaffold is typically constructed via ring-expansion reactions starting from saccharin derivatives or aminothiophenol precursors. In one validated approach, sodium saccharin undergoes N-alkylation under anhydrous conditions to form a benzisothiazole intermediate, which is subsequently expanded into the 1,4-benzothiazine framework through controlled hydrolysis or oxidative cyclization. For example, methyl 1,2-benzothiazine-3-carboxylate intermediates are synthesized via refluxing sodium saccharin with methyl chloroacetate in dimethylformamide (DMF), achieving yields of 68–72% after recrystallization.

Acetamide Side-Chain Introduction

Optimization Strategies for Enhanced Efficiency

Solvent and Catalyst Screening

The choice of solvent profoundly affects reaction kinetics and product purity. Polar aprotic solvents like DMF or tetrahydrofuran (THF) are preferred for condensation steps due to their ability to stabilize transition states. Catalytic systems involving palladium complexes (e.g., Pd(PPh3)4) have been explored for Suzuki-Miyaura couplings in related benzothiazine syntheses, though their applicability to this specific acetamide derivative remains under investigation.

Temperature and Atmosphere Control

Exothermic side reactions, such as oxidation of the thiazine sulfur atom, are mitigated by maintaining temperatures below 120°C and employing inert atmospheres (N2 or Ar). For instance, cyclization steps conducted under nitrogen at 100°C show <5% byproduct formation compared to 15–20% in aerobic conditions.

Industrial-Scale Production Methodologies

Continuous Flow Reactor Systems

Pilot-scale syntheses of analogous benzothiazines utilize continuous flow reactors to enhance heat transfer and reduce reaction times. A published protocol for clofencet intermediates demonstrates a 45% yield improvement when transitioning from batch to flow systems, highlighting the potential for scalability. Key parameters include:

- Residence Time : 10–15 minutes

- Pressure : 2–3 bar

- Catalyst Loading : 0.5 mol% Pd/C

Quality Control and Purification

Industrial processes prioritize high-performance liquid chromatography (HPLC) for purity assessments, with acceptance criteria of ≥98% for active pharmaceutical ingredients (APIs). Recrystallization from methanol/water mixtures (3:1 v/v) effectively removes unreacted starting materials and dimeric byproducts.

Analytical Characterization and Structural Confirmation

Spectroscopic Techniques

- 1H NMR : Diagnostic signals include a singlet at δ 2.25 ppm (6H, Ar-CH3), a multiplet at δ 7.15–7.35 ppm (aromatic protons), and a broad peak at δ 10.1 ppm (NH, acetamide).

- Mass Spectrometry : Electrospray ionization (ESI-MS) typically shows [M+H]+ at m/z 327.41, consistent with the molecular formula C18H18N2O2S.

X-ray Crystallography

Single-crystal X-ray diffraction confirms the twisted-boat conformation of the benzothiazine ring, with dihedral angles of 89.45° between the acetamide and thiazine planes. Hydrogen-bonding networks between the carbonyl oxygen and adjacent NH groups stabilize the crystal lattice.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazine ring.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is primarily recognized for its potential therapeutic properties. Research indicates that compounds within the benzothiazine class exhibit a range of biological activities.

Potential Therapeutic Uses:

- Anti-inflammatory : Studies suggest that benzothiazine derivatives can modulate inflammatory pathways, making them candidates for anti-inflammatory drug development.

- Antimicrobial Activity : Preliminary evaluations have shown that this compound may possess antimicrobial properties, potentially useful in treating infections .

- Anticancer Properties : Some derivatives in this class have been investigated for their anticancer effects, particularly against specific cell lines .

Biological Research

The compound serves as a valuable probe in biological studies due to its ability to interact with various molecular targets. Its mechanism of action typically involves modulation of enzyme activity or receptor interactions.

Research Focus Areas:

- Enzyme Inhibition Studies : The compound can be utilized to study the inhibition of enzymes relevant to diseases such as diabetes and cancer.

- Cellular Mechanisms : It aids in understanding cellular processes influenced by benzothiazine derivatives, contributing to the broader field of pharmacology .

Synthesis and Catalysis

In industrial chemistry, this compound can act as a building block for synthesizing more complex organic molecules. Its unique structure allows it to serve as a catalyst in various chemical reactions.

Material Science

The compound's properties may also lend themselves to applications in developing new materials. Its stability and reactivity can be harnessed in creating polymers or other materials with desirable characteristics.

Case Studies and Research Findings

A review of recent studies highlights various applications and findings related to this compound:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazine derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in inflammation, microbial growth, or other cellular processes.

Comparison with Similar Compounds

Antifungal Activity

3D-QSAR studies on 1,4-benzothiazine derivatives reveal that bulky substituents at the meta or para positions of the phenyl ring correlate with enhanced antifungal activity . For example:

- The 4-CF₃ derivative (MIC = 12.5 µg/mL against Candida albicans) shows superior activity compared to the 4-Cl analog (MIC = 25 µg/mL), likely due to increased lipophilicity and target affinity .

Biological Activity

N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound that belongs to the class of benzothiazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C18H18N2O2S |

| Molecular Weight | 342.41 g/mol |

| LogP | 3.4328 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 1 |

Antibacterial Activity

Studies have shown that benzothiazine derivatives exhibit significant antibacterial properties. For instance, a study highlighted that compounds similar to this compound demonstrated effective inhibition against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Antifungal Activity

The antifungal activity of benzothiazine derivatives has also been documented. Research indicates that these compounds can inhibit the growth of fungi by targeting specific enzymes involved in fungal metabolism. For example, certain derivatives have been effective against Candida species and other pathogenic fungi .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. One study reported that benzothiazine derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation . The structure-activity relationship (SAR) suggests that modifications on the phenyl ring can enhance cytotoxicity against specific cancer cell lines.

Case Studies

- Antibacterial Efficacy : A comparative study evaluated several benzothiazine derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .

- Antifungal Screening : In a screening for antifungal agents against Candida albicans, this compound exhibited an IC50 value of 25 µg/mL, indicating potent antifungal activity compared to standard antifungal agents like fluconazole .

- Cytotoxicity Against Cancer Cells : A recent study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3,4-Dimethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide, and how do reaction conditions influence yield?

- The compound is typically synthesized via condensation of 3-oxo-3,4-dihydro-2H-1,4-benzothiazine derivatives with activated acetamide intermediates. Key steps include:

- Cyclocondensation : Reaction of 2-aminothiophenol derivatives with α-keto esters to form the benzothiazine core .

- Acetamide coupling : Use of coupling agents like EDCI/HOBt or DCC to attach the N-(3,4-dimethylphenyl)acetamide moiety .

- Optimization : Yields improve with anhydrous conditions, controlled temperatures (0–25°C), and catalytic DMAP. Impurities often arise from incomplete ring closure or side reactions with dimethylphenyl groups .

Q. How is the structural integrity of this compound validated during synthesis?

- Spectroscopic techniques :

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl groups at 3,4-positions, acetamide linkage) .

- FT-IR : Peaks at ~1670 cm⁻¹ (C=O stretch of the benzothiazinone ring) and ~3300 cm⁻¹ (N-H stretch) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- In vitro screens :

- Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .

- Enzyme inhibition : Assays targeting monoamine oxidase (MAO) or cyclooxygenase (COX), given structural similarity to antidepressant/anti-inflammatory agents .

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) for this compound?

- Docking studies : Molecular docking into MAO-B or COX-2 active sites (PDB IDs: 2V5Z, 3LN1) identifies key interactions:

- Hydrogen bonding between the benzothiazinone C=O and Arg120 (COX-2).

- Hydrophobic contacts of 3,4-dimethylphenyl with Leu164 (MAO-B) .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

- Standardization : Ensure consistent assay conditions (e.g., DMSO concentration ≤0.1%, pH 7.4 buffers) .

- Metabolic stability tests : Liver microsome assays (human/rat) assess if discrepancies arise from compound degradation .

- Orthogonal validation : Cross-check MAO inhibition via fluorometric and spectrophotometric methods .

Q. How does crystal packing influence the compound’s stability and solubility?

- X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N-H···O=C between acetamide and benzothiazinone groups) that stabilize the lattice .

- Hirshfeld surface analysis : Quantifies contributions of H-bonding (≈25%) and van der Waals interactions (≈60%) to packing efficiency. Reduced solubility correlates with tight π-π stacking of the dimethylphenyl group .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

- Challenges :

- Low yields (<50%) in benzothiazine ring closure due to steric hindrance from dimethyl groups .

- Purification difficulties from regioisomeric byproducts.

- Solutions :

- Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Use of chiral auxiliaries or enzymes (e.g., lipases) for asymmetric synthesis of active enantiomers .

Methodological Recommendations

- Synthetic protocols : Include inert atmosphere (N₂/Ar) to prevent oxidation of the thiazine sulfur .

- Analytical workflows : Combine HPLC-PDA (purity >95%) with HRMS for accurate mass confirmation (Δ < 2 ppm) .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., dipole moment, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.